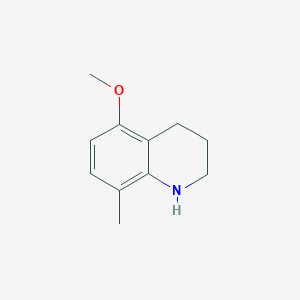
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline core structure with a methoxy group at the 5-position and a methyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative. For example, the reduction of 5-methoxy-8-methylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas can yield the desired tetrahydroquinoline .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with methylamine followed by reduction and cyclization can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Functionalized tetrahydroquinoline derivatives
Wissenschaftliche Forschungsanwendungen
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 5-position.
5-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 8-position.
1,2,3,4-Tetrahydroquinoline: Lacks both the methoxy and methyl groups.
Uniqueness
5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-10(13-2)9-4-3-7-12-11(8)9/h5-6,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
AXIUSYOQXJPFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC)CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)



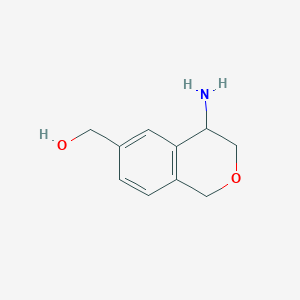
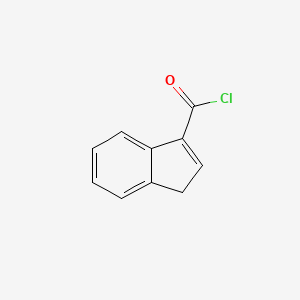
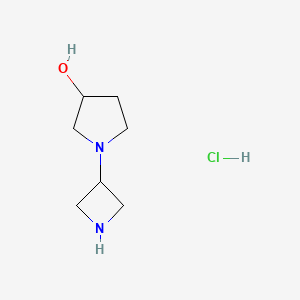
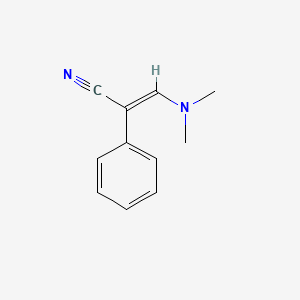

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B11912709.png)
